molecular formula C23H18FN3O2 B2445567 N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 1428348-13-3

N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide

Cat. No. B2445567
CAS RN: 1428348-13-3
M. Wt: 387.414
InChI Key: HTCDEJPBBCPZQF-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, also known as FBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FBA is a quinoxaline derivative that has been studied for its pharmacological properties, including its ability to inhibit certain enzymes and its potential as an anticancer agent. In

Scientific Research Applications

Binding Characteristics and Receptor Interactions

Research has identified compounds structurally related to N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide as potent and selective ligands for peripheral benzodiazepine receptors, which play a crucial role in mitochondrial functions and inflammation processes. Studies using radiolabeled compounds have demonstrated their ability to bind selectively to these receptors, providing insights into receptor distribution in various tissues and the potential for diagnosing and monitoring diseases characterized by altered receptor expression, such as neurodegenerative disorders and cancer (Chaki et al., 1999).

Antimicrobial and Anticancer Applications

Derivatives of N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have shown promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains and appreciable antifungal activity. Moreover, these compounds have demonstrated anticancer effects against various cancer lines, highlighting their potential as leads for developing new therapeutic agents (Ahmed et al., 2018).

Neuropharmacological and Imaging Applications

Compounds structurally related to N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide have been evaluated for their neuropharmacological profiles, including their potential anxiolytic effects and suitability as imaging agents for studying receptor distribution in the brain. These studies contribute to our understanding of the role of peripheral benzodiazepine receptors in anxiety and neuroinflammation, offering pathways for developing novel diagnostic tools and treatments for neurological conditions (Okuyama et al., 1999).

Metabolism and Toxicity Studies

Understanding the metabolic pathways and potential toxicity of compounds like N-(2-fluorobenzyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide is crucial for drug development. Research into the metabolism of structurally similar compounds by human liver microsomes and cytochrome P450 isoforms helps in predicting human responses to these compounds, including potential liver toxicity, which is essential for assessing their safety as therapeutic agents (Coleman et al., 1999).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2/c24-18-11-5-4-10-17(18)14-25-21(28)15-27-20-13-7-6-12-19(20)26-22(23(27)29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCDEJPBBCPZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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